7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
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Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzothiazoles can be synthesized through various methods . For instance, a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Scientific Research Applications
Molecular Structure and Vibrational Spectra Analysis
The molecular structure, vibrational frequencies, and conformational stability of related benzo[d]thiazole compounds have been extensively studied using Hartree-Fock and Density Functional Theory (DFT) methods. These studies provide insight into the electronic properties, including HOMO and LUMO energies, suggesting their potential in various applications due to the charge transfer within the molecule. Such detailed analyses pave the way for understanding the reactivity and interaction of 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride in scientific research (Taşal & Kumalar, 2010).
Antimicrobial and Anti-Proliferative Activities
Benzo[d]thiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds exhibit significant broad-spectrum antibacterial activities and promising anticancer activity against various human tumor cell lines, highlighting their potential in drug discovery for therapeutic applications (Al-Mutairi et al., 2019).
Drug Discovery Building Blocks
The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery emphasizes the versatility of benzo[d]thiazole compounds. These building blocks offer the possibility to thoroughly explore chemical space around the molecule, making them valuable for designing ligands targeting various biological receptors (Durcik et al., 2020).
Corrosion Inhibition for Oil-well Tubular Steel
In the context of industrial applications, thiazole derivatives, including benzo[d]thiazole, have been investigated for their effectiveness as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions. These studies reveal that certain derivatives can significantly enhance corrosion resistance, making them valuable for protecting industrial materials in harsh chemical environments (Yadav, Sharma, & Kumar, 2015).
Catalysis in Synthesis of Heterocyclic Compounds
Benzo[d]thiazole derivatives have also been employed as catalysts in the synthesis of various heterocyclic compounds. Their utilization as homogeneous catalysts in aqueous media for synthesizing pyran, pyranopyrazole, and phthalazine derivatives highlights their potential in facilitating efficient, green chemical reactions (Khazaei et al., 2015).
properties
IUPAC Name |
7-chloro-4-methyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3S.ClH/c1-9-3-4-10(14)12-11(9)15-13(18-12)17-7-5-16(2)6-8-17;/h3-4H,5-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEFOKOVDKRZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride |
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